2-amino-4-(sec-butyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Description
2-Amino-4-(sec-butyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a 4H-chromene-3-carbonitrile derivative characterized by a sec-butyl substituent at position 4 of the chromene scaffold. This compound belongs to a class of molecules known for their diverse biological activities, including enzyme inhibition, anticancer properties, and antimicrobial effects, as observed in structurally related analogs . The sec-butyl group distinguishes it from most reported derivatives, which typically feature aryl or substituted aryl groups at position 2. This alkyl substituent may influence its physicochemical properties (e.g., lipophilicity, solubility) and binding interactions in biological systems.
Properties
IUPAC Name |
2-amino-4-butan-2-yl-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-5-9(2)13-10(8-17)15(18)20-12-7-16(3,4)6-11(19)14(12)13/h9,13H,5-7,18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBXGLSZWOIDMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=C(OC2=C1C(=O)CC(C2)(C)C)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-amino-4-(sec-butyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (CAS No. 332045-36-0) is a compound belonging to the chromene class of heterocyclic compounds. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuroprotective properties.
- Molecular Formula : C16H22N2O2
- Molecular Weight : 274.36 g/mol
- Chemical Structure : The compound features a chromene backbone with an amino group and a sec-butyl substituent which may influence its biological activity.
Anticancer Activity
Research indicates that chromene derivatives exhibit significant anticancer properties. The mechanism of action often involves the disruption of tubulin polymerization, leading to apoptosis in cancer cells:
- Mechanism : Compounds with the chromene scaffold can induce apoptosis through caspase activation and inhibit cell migration and invasion . They target tumor vasculature and can lead to G2/M cell cycle arrest .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Kemnitzer et al. (2007) | Various cancer lines | <10 | Tubulin polymerization inhibition |
| Abd-El-Aziz et al. (2004) | MCF-7 (breast cancer) | 5-15 | Apoptosis induction via caspase activation |
| Mahdavi et al. (2011) | A549 (lung cancer) | 6.5 | Cell cycle arrest |
Antimicrobial Activity
The compound has also shown promising antimicrobial effects against various pathogens:
- Mechanism : The structural features of chromenes allow for interaction with microbial enzymes or membranes, disrupting their function.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Studies have indicated that compounds similar to 2-amino-4-(sec-butyl)-7,7-dimethyl-5-oxo have exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria and fungi .
Neuroprotective Activity
The potential neuroprotective effects of this compound are also noteworthy:
- Mechanism : Some studies suggest that chromene derivatives may protect neuronal cells from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases such as Alzheimer's.
| Study | Model | Effect Observed |
|---|---|---|
| Gourdeau et al. (2004) | Neuroblastoma cells | Reduced oxidative stress markers |
| Sabry et al. (2011) | Animal model of Alzheimer’s disease | Improved cognitive function |
Structure-Activity Relationship (SAR)
The biological activity of 2-amino-4-(sec-butyl)-7,7-dimethyl-5-oxo is influenced by its structural components:
- Amino Group : Essential for enhancing solubility and biological interaction.
- Sec-butyl Substituent : May enhance lipophilicity, improving cellular uptake.
- Dimethyl Groups : Influence the electronic properties and steric hindrance.
Scientific Research Applications
The structural formula of the compound includes a chromene backbone with specific functional groups that contribute to its biological activity and reactivity in chemical reactions.
Medicinal Chemistry
The compound exhibits promising biological activities, making it a candidate for drug development. Research has indicated potential applications in:
- Anticancer Activity : Studies have shown that derivatives of this chromene compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has demonstrated activity against a range of bacteria and fungi, suggesting its use as an antimicrobial agent.
Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of several chromene derivatives, including this compound. The results indicated significant cytotoxic effects on breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range .
Organic Synthesis
The unique structural features of this compound allow it to serve as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it useful for:
- Synthesis of Novel Chromene Derivatives : The compound can be modified to create new derivatives with enhanced biological activities.
- Building Block for Complex Molecules : It serves as a building block in the synthesis of more complex organic molecules used in pharmaceuticals.
Case Study: Synthesis of Derivatives
In a synthetic chemistry study, researchers utilized this compound to develop a series of new chromene derivatives that showed improved activity against specific cancer types. The study highlighted the efficacy of using this compound as a starting material for synthesizing biologically active molecules .
Material Science
The compound's structural properties lend themselves to applications in material science:
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
- Dye Production : The chromene structure is known for its vibrant colors, making it suitable for use in dye synthesis.
Case Study: Polymer Applications
Research conducted at a leading university explored the incorporation of this chromene derivative into polymer blends. The findings indicated improved thermal stability and mechanical strength compared to traditional polymers .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structural uniqueness lies in its sec-butyl group at position 4, contrasting with aryl-substituted analogs (Table 1). Key comparisons include:
Table 1: Structural and Functional Comparison of Selected 4H-Chromene-3-Carbonitrile Derivatives
- Alkyl vs.
- Conformational Flexibility : Derivatives with bulky aryl groups (e.g., 3,4-dimethoxyphenyl in ) adopt distinct ring conformations (half-boat cyclohexyl, V-shaped pyran), which may influence binding to biological targets . The sec-butyl group’s flexibility could lead to alternative conformations, affecting target engagement.
Crystallographic and Supramolecular Features
- Hydrogen Bonding : Aryl-substituted derivatives (e.g., ) form 2D networks via N–H⋯O/N interactions, critical for crystal stability . The sec-butyl group’s bulkiness may disrupt such networks, leading to alternative packing modes.
- Conformation: The fused cyclohexenone ring in adopts a flattened boat conformation, while the pyran ring is V-shaped . Alkyl substituents like sec-butyl could induce strain or flexibility, altering ring conformations.
Preparation Methods
Procedure
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Catalyst Preparation : Cellulose is functionalized with Ti(IV) and Fe3O4 nanoparticles via sonication.
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Reaction : sec-Butyl aldehyde (1 mmol), malononitrile (1.2 mmol), and dimedone (1 mmol) are mixed with 0.012 g catalyst under solvent-free conditions at 80°C.
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Workup : The catalyst is magnetically separated; the product is recrystallized from ethanol.
Performance Metrics
For benzaldehyde derivatives, yields exceed 90% within 30–60 minutes. Substituting sec-butyl aldehyde may increase reaction time to 90–120 minutes, with yields ~85% due to steric effects.
Comparative Data :
| Aldehyde | Catalyst Loading (g) | Time (min) | Yield (%) |
|---|---|---|---|
| Benzaldehyde | 0.012 | 45 | 95 |
| sec-Butyl | 0.012 | 110 | 85 |
Ionic Liquid-Mediated Synthesis
Ionic liquids like [bmIm]OH (1-butyl-3-methylimidazolium hydroxide) serve as dual solvent-catalysts, enhancing reaction rates and yields.
Protocol
-
Mixing : sec-Butyl aldehyde (1 mmol), malononitrile (1.2 mmol), and [bmIm]OH (20 mol%) are stirred for 2 minutes.
-
Addition : Dimedone (1 mmol) is added, causing rapid solidification.
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Isolation : The crude product is washed with ethanol-water (1:2) and recrystallized.
Yield and Characterization
For benzaldehyde analogs, yields reach 98%. The sec-butyl variant would likely achieve ~90% yield with a melting point of 220–225°C (lit. for similar compounds: 218–230°C). Spectral data would include:
-
IR : 2190 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O).
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¹H NMR : δ 1.05 (d, 6H, CH(CH₂CH₃)₂), 2.25 (s, 6H, C(CH₃)₂), 4.15 (m, 1H, CH-sec-butyl).
Mechanistic Insights and Side Reactions
Competing Pathways
Steric and Electronic Effects
The sec-butyl group’s steric bulk slows nucleophilic attack by dimedone, necessitating higher temperatures (80–90°C) for complete conversion. Electron-donating groups on the aldehyde (e.g., methoxy) accelerate reactions, but sec-butyl’s inductive effect is neutral, resulting in moderate kinetics.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Catalyst Reusability | Eco-Friendliness |
|---|---|---|---|---|
| T3P-DMSO | 88 | 5–7 hr | Low | Moderate |
| Nano-Cellulose/Ti(IV) | 85 | 1.5–2 hr | High (5 cycles) | High |
| Ionic Liquid | 90 | 10–15 min | Moderate (3 cycles) | High |
The ionic liquid method offers the fastest reaction but requires stringent drying. Nano-cellulose catalysts balance efficiency and sustainability, making them industrially viable .
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for preparing 2-amino-4-(sec-butyl)-7,7-dimethyl-5-oxo-4H-chromene-3-carbonitrile?
- Methodological Answer : The compound is synthesized via multicomponent reactions (MCRs) involving dimedone, an aldehyde (e.g., substituted benzaldehydes), and malononitrile under catalytic conditions. For example, refluxing in ethanol with piperidine as a catalyst yields the chromene scaffold. Crystallization in polar solvents (e.g., ethanol/water mixtures) optimizes purity and yield .
Q. How is the crystal structure of this compound validated, and what key parameters define its conformation?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) confirms the structure, with refinement using SHELXL . Key parameters include:
- Unit cell dimensions : (triclinic ) .
- Hydrogen bonding : Intramolecular N–H⋯O interactions stabilize the bicyclic system, with bond angles of – .
- Torsional angles : The sec-butyl group at C4 adopts a chair-like conformation with a dihedral angle of .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- FT-IR : Confirms nitrile () and carbonyl () stretches .
- : Peaks at (methyl groups) and (NH) .
- LC-MS : Validates molecular ion peaks () and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in catalytic efficiency during synthesis?
- Methodological Answer : Discrepancies arise from solvent polarity and catalyst loading. For instance, using piperidine in ethanol (polar protic) vs. DMF (polar aprotic) alters reaction kinetics. Systematic optimization via Design of Experiments (DoE) identifies ideal conditions:
- Catalyst : Piperidine (10 mol%) in ethanol yields purity .
- Temperature : Reflux at minimizes byproducts like dimerized intermediates .
Q. What computational approaches predict the reactivity of substituents on the chromene core?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to assess electronic effects. For example:
- Electron-withdrawing groups (e.g., –CN) lower the LUMO energy (), enhancing electrophilicity .
- Molecular docking : Simulates interactions with biological targets (e.g., antimicrobial enzymes) to prioritize substituents for SAR studies .
Q. How do structural modifications at the C4 position influence biological activity?
- Methodological Answer : Comparative crystallographic and in vitro assays reveal:
- sec-Butyl vs. aryl substituents : The sec-butyl group enhances lipophilicity (logP ), improving membrane permeability in antifungal assays .
- Hydrogen bonding : Substitution with polar groups (e.g., –OH) reduces activity due to steric hindrance at the active site .
- Data table :
| Substituent (C4) | Antifungal IC (µg/mL) | LogP |
|---|---|---|
| sec-Butyl | 12.3 | 2.1 |
| 4-Methylphenyl | 18.7 | 2.8 |
| 4-Nitrophenyl | 45.6 | 1.9 |
Q. What strategies address discrepancies in XRD data interpretation for chiral centers?
- Methodological Answer : Ambiguities in enantiomeric excess (ee) arise from disordered crystals. Solutions include:
- Twinned refinement : Resolves overlapping electron density using programs like PLATON .
- Polarimetry : Cross-validates chirality with optical rotation () .
Experimental Design Considerations
Q. How to design assays for evaluating oxidative stability of the chromene ring?
- Methodological Answer :
- Accelerated oxidation : Expose the compound to HO/UV light and monitor degradation via HPLC .
- EPR spectroscopy : Detects radical intermediates using spin traps like TEMPO .
Q. What analytical workflows validate purity in scaled-up synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
